

Application Note: Quantification of 3-Dimethylaminopropylamine (DMAPA) Impurities in Cosmetics using HPLC

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Compound of Interest		
Compound Name:	Dmmpa	
Cat. No.:	B1220874	Get Quote

Introduction

3-Dimethylaminopropylamine (DMAPA) is an aliphatic amine that functions as a pH adjuster in some cosmetic products. More significantly, it is a known impurity in the synthesis of cocamidopropyl betaine (CAPB), a widely used amphoteric surfactant found in personal care products like shampoos, soaps, and skin cleansers. DMAPA is recognized as a skin sensitizer, and its presence in final cosmetic formulations is a safety concern that necessitates reliable and sensitive analytical methods for its quantification. Regulatory bodies and industry standards require monitoring its levels to ensure product safety.

This application note details two robust High-Performance Liquid Chromatography (HPLC) methods for the determination of DMAPA in complex cosmetic matrices. The primary recommended method is a highly sensitive and specific Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) approach. An alternative method using HPLC with UV detection following pre-column derivatization is also presented for laboratories where MS detectors are not available.

Analytical Strategies

The primary challenge in quantifying DMAPA is its high polarity and lack of a strong UV chromophore, making direct detection by UV-HPLC difficult. To overcome this, two main strategies are employed:



- UHPLC-MS/MS: This is the gold standard, offering high sensitivity and selectivity without the need for derivatization. Hydrophilic Interaction Liquid Chromatography (HILIC) is often used to achieve good retention of the polar DMAPA molecule. Tandem mass spectrometry provides unambiguous identification and quantification even in complex cosmetic matrices.
- HPLC-UV with Pre-column Derivatization: For laboratories equipped with standard HPLC-UV systems, a pre-column derivatization step can be implemented. A derivatizing agent, such as dansyl chloride, reacts with DMAPA to form a derivative with a strong UV absorbance, allowing for sensitive detection using a standard UV detector on a reversed-phase column.

Experimental Protocols Method 1: UHPLC-MS/MS for DMAPA and Related Impurities

This method is adapted from established protocols for analyzing CAPB impurities and provides rapid and sensitive quantification.

- 1. Materials and Reagents
- Standards: 3-Dimethylaminopropylamine (DMAPA, CAS No. 109-55-7), Lauramidopropyldimethylamine (LAPDMA).
- Internal Standard: Stable isotopically labeled DMAPA (DMAPA-d6).
- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade),
 Ultrapure Water.
- Column: HILIC column (e.g., core-shell BEH Amide, 2.1 mm x 100 mm, 1.7 μm).
- 2. Standard Solution Preparation
- Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 25 mg of DMAPA and LAPDMA standards in 25 mL of methanol.
- Internal Standard Stock (100 μg/mL): Prepare a stock solution of DMAPA-d6 in methanol.

Methodological & Application





 Working Standards (0.5 - 500 µg/L): Prepare a series of calibration standards by serially diluting the stock solutions with acetonitrile. Spike each standard with the internal standard to a final constant concentration.

3. Sample Preparation

- Accurately weigh 0.5 g (solid/cream) or measure 0.5 mL (liquid) of the cosmetic sample into a 15 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Vortex for 2 minutes and sonicate for 15-20 minutes to ensure complete extraction.
- Centrifuge the extract for 5 minutes at 10,000 rpm.
- Filter the supernatant through a 0.22 μm PTFE syringe filter into an HPLC vial for analysis.
- 4. Chromatographic and MS Conditions



Parameter	Condition
Instrument	UHPLC system coupled to a triple quadrupole mass spectrometer
Column	HILIC BEH Amide (2.1 mm x 100 mm, 1.7 μm)
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Gradient	Isocratic or gradient elution suitable for HILIC separation
Flow Rate	0.4 mL/min
Injection Volume	5-10 μL
Column Temp.	40 °C
Ionization Mode	Electrospray Ionization, Positive (ESI+)
Acquisition Mode	Multiple Reaction Monitoring (MRM)
Capillary Voltage	0.8 kV

| Probe Temp. | 450 °C |

Method 2: HPLC-UV with Pre-column Derivatization

This protocol is a cost-effective alternative for quantifying DMAPA.

- 1. Materials and Reagents
- Standards: 3-Dimethylaminopropylamine (DMAPA, CAS No. 109-55-7).
- Derivatizing Agent: Dansyl Chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) solution (e.g., 13% in acetone).
- Buffer: Borate buffer (20 mM, pH 9
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